molecular formula C12H14N2O B15069237 (R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B15069237
M. Wt: 202.25 g/mol
InChI Key: NXBZDGUMVDZVNE-LLVKDONJSA-N
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Description

®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chiral organic compound with a complex structure It is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the amino, methoxy, and carbonitrile groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of starting materials and reagents is crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicinal chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential as a lead compound for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and carbonitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

    5-Amino-3-methoxy-2-naphthonitrile: A structurally similar compound lacking the tetrahydronaphthalene backbone.

    5-Amino-3-methoxy-1,2,3,4-tetrahydronaphthalene: A compound with a similar backbone but lacking the carbonitrile group.

Uniqueness

®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(5R)-5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

NXBZDGUMVDZVNE-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=C2CCC[C@H](C2=C1)N)C#N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)C#N

Origin of Product

United States

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